Dilept

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

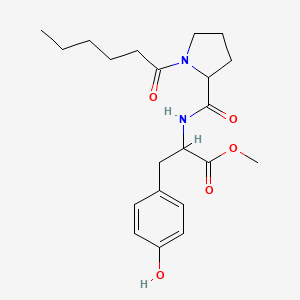

N-caproyl-L-prolyl-L-tyrosine methyl ester , is a pharmacologically active compound exhibiting pronounced antipsychotic activity. It was designed at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, based on the short peptide amide L-prolyl-L-tyrosine, an analog of the atypical neuroleptic sulpiride .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dilept involves a four-step scalable method that enables the product to be obtained in 52% yield without racemization . The process includes:

Preparation of caproic acid chloride: Caproic acid is treated with thionyl chloride.

Schotten–Baumann acylation: L-proline is acylated by the obtained acid chloride.

Esterification of L-tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.

Synthesis of the methyl ester: The methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide (DMF).

Industrial Production Methods

For industrial production, the formulation, manufacturing technology, and analytical techniques have been developed for this compound in a solid dosage form (tablets). The direct compression of a tableting mass with a 1:9 ratio of substance to ludipress is the optimum method for manufacturing these tablets .

Análisis De Reacciones Químicas

Types of Reactions

Dilept undergoes several types of chemical reactions, including:

Esterification and Acylation: As part of its synthesis, this compound undergoes esterification and acylation reactions.

Common Reagents and Conditions

Thionyl chloride: Used for the preparation of caproic acid chloride and esterification of L-tyrosine.

Isobutylchloroformate: Used in the mixed anhydride method for synthesizing the methyl ester of N-caproyl-L-prolyl-L-tyrosine.

Major Products Formed

N-caproyl-L-prolyl-L-tyrosine: Formed as a major metabolite (M1) during hydrolysis.

N-caproyl-L-proline: Formed as a secondary metabolite (M2) during further hydrolysis.

Aplicaciones Científicas De Investigación

Dilept has a wide range of scientific research applications, including:

Mecanismo De Acción

Dilept exerts its effects by mimicking the structure of neurotensin, a neuropeptide involved in modulating dopamine pathways. It binds to neurotensin receptors, leading to antipsychotic effects without the extrapyramidal side effects commonly associated with traditional neuroleptics . The molecular targets include neurotensin receptors, and the pathways involved are related to dopamine modulation .

Comparación Con Compuestos Similares

Dilept is compared with other neurotensin analogs and atypical neuroleptics:

Neurotensin analogs: This compound is more stable in human plasma and exhibits a broader range of pharmacological activities.

Atypical neuroleptics: Unlike traditional neuroleptics, this compound lacks extrapyramidal symptoms and has neuroprotective properties.

List of Similar Compounds

Sulpiride: An atypical neuroleptic with a similar structure to this compound.

Neurotensin (NT) analogs: Other dipeptide analogs of neurotensin with neuroleptic-like activity.

Actividad Biológica

Dilept, a tripeptoid neurotensin analog, has garnered attention for its unique pharmacological properties, particularly its neuroleptic and nootropic activities. This article delves into the biological activity of this compound, supported by empirical research findings, including case studies and data tables that illustrate its effects on various biological systems.

Overview of this compound

This compound (chemical identifier: 200954-39-8) is primarily recognized as a dopamine receptor antagonist that blocks dopamine's binding to its receptors. This action is significant in modulating neurotransmitter activity, which plays a crucial role in various neurological conditions. Additionally, this compound exhibits antagonistic properties at neurotensin receptors, further contributing to its pharmacological profile .

The mechanism by which this compound exerts its effects involves:

- Dopamine Receptor Antagonism : By inhibiting dopamine receptor activity, this compound can potentially alleviate symptoms associated with dopamine dysregulation, such as those seen in schizophrenia and other psychotic disorders.

- Neurotensin Receptor Interaction : Neurotensin is involved in modulating dopaminergic pathways; thus, this compound's action at these receptors may enhance cognitive functions and memory retention .

Pharmacological Profile

Research has demonstrated that this compound possesses a dual action as both a neuroleptic and a mnemotropic agent. In studies involving animal models, particularly rats, it was observed that this compound not only reduced hyperactivity but also improved memory performance in various cognitive tasks.

Case Studies

- Case Study on Cognitive Enhancement : In a controlled study involving adult rats, this compound was administered to evaluate its effects on learning and memory tasks. Results indicated that subjects treated with this compound showed a marked improvement in task completion times compared to the control group, suggesting enhanced cognitive function attributed to its nootropic properties .

- Neuroleptic Activity Assessment : A separate study focused on the neuroleptic effects of this compound assessed behavioral changes in response to stress-induced hyperactivity. The findings revealed that this compound significantly mitigated hyperactivity levels, supporting its potential use in treating disorders characterized by excessive dopaminergic activity .

Propiedades

Fórmula molecular |

C21H30N2O5 |

|---|---|

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

methyl 2-[(1-hexanoylpyrrolidine-2-carbonyl)amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26) |

Clave InChI |

HNWPAYLOEFDTJN-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.